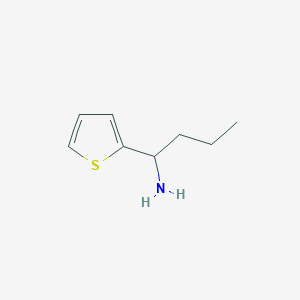

1-(Thiophen-2-yl)butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

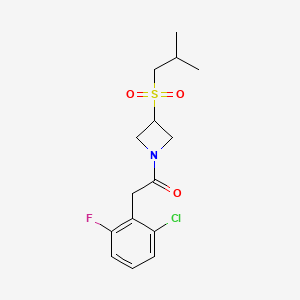

1-(Thiophen-2-yl)butan-1-amine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The molecular formula of this compound is C8H13NS and it has a formula weight of 155.26052 .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . There is a four-step synthesis of methiopropamine, a similar compound, which begins with (thiophen-2-yl)magnesium bromide, reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of 1-(Thiophen-2-yl)butan-1-amine is likely to be similar to that of its analogues, such as methiopropamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

Thiopropamine, a similar compound to 1-(Thiophen-2-yl)butan-1-amine, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis

The physical form of 1-(Thiophen-2-yl)butan-1-amine hydrochloride, a related compound, is solid . It has a molecular weight of 191.72 . The storage temperature is room temperature under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

1-(Thiophen-2-yl)butan-1-amine and its derivatives have been studied for their potential as antimicrobial agents. The thiophene moiety is a common feature in many pharmacologically active compounds, and its incorporation into new structures is a strategy to develop novel antimicrobials with potentially unique mechanisms of action .

Material Science: Organic Semiconductors

Thiophene derivatives play a significant role in the development of organic semiconductors. The sulfur-containing ring structure of thiophene is known to contribute to the stability and charge transport properties of organic semiconductors, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Proteomics Research

In proteomics, 1-(Thiophen-2-yl)butan-1-amine can be used as a biochemical tool for the study of protein interactions and functions. Its unique structure may allow it to interact with various proteins, thereby helping in the identification and characterization of protein functions in biological systems .

Organic Field-Effect Transistors (OFETs)

The thiophene ring system is beneficial in the advancement of OFETs due to its ability to improve charge carrier mobility. Compounds containing thiophene units have been utilized to enhance the performance of OFETs, which are key components in flexible electronics .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene-based compounds are used to create more efficient and stable light-emitting materials. These materials contribute to the development of displays with better color quality and energy efficiency .

Synthesis of Pyrimidine Derivatives

1-(Thiophen-2-yl)butan-1-amine can be employed as a reactant in the synthesis of pyrimidine derivatives. These derivatives have various applications, including in the development of pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

The primary targets of 1-(Thiophen-2-yl)butan-1-amine, also known as Methiopropamine (MPA), are the norepinephrine and dopamine receptors . It functions as a norepinephrine-dopamine reuptake inhibitor, being approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

1-(Thiophen-2-yl)butan-1-amine interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron .

Biochemical Pathways

The compound affects the biochemical pathways of norepinephrine and dopamine. By inhibiting their reuptake, it prolongs the action of these neurotransmitters at the synapses, leading to enhanced and prolonged signal transmission .

Pharmacokinetics

The pharmacokinetics of 1-(Thiophen-2-yl)butan-1-amine involve its metabolism into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product, thiophene-2-carboxylic acid, is very hydrophilic and is excreted in urine .

Result of Action

The result of the compound’s action is increased stimulation of the post-synaptic neuron due to the enhanced signaling of norepinephrine and dopamine . This can lead to various physiological effects, depending on the specific neurons being stimulated.

Action Environment

The action, efficacy, and stability of 1-(Thiophen-2-yl)butan-1-amine can be influenced by various environmental factors. For instance, the compound’s stability and action can be affected by temperature . Furthermore, individual differences in the expression and function of the CYP2C19 enzyme can influence the compound’s metabolism and, consequently, its efficacy .

Safety and Hazards

The safety information for 1-(Thiophen-2-yl)butan-1-amine hydrochloride indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMMVAUKJDWTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)butan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)

![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)